Nourseothricin (sulfate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

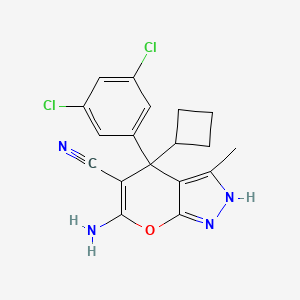

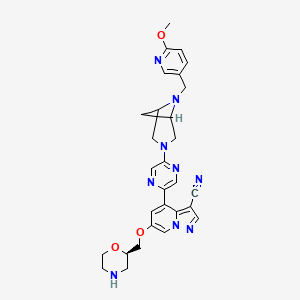

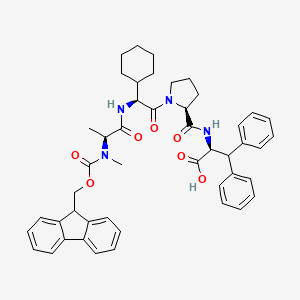

Nourseothricin (sulfate) is a broad-spectrum antibiotic belonging to the streptothricin class of aminoglycoside antibiotics. It is produced by the bacterium Streptomyces noursei. Chemically, it is a mixture of related compounds, including streptothricin C, D, E, and F. Nourseothricin (sulfate) inhibits protein synthesis by inducing miscoding, making it effective against a wide range of organisms, including bacteria, yeast, filamentous fungi, and plant cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nourseothricin (sulfate) is derived from cultures of Streptomyces noursei. The production involves fermentation processes where the bacterium is cultured under specific conditions to produce the antibiotic. The antibiotic is then extracted and purified from the culture medium .

Industrial Production Methods: Industrial production of nourseothricin (sulfate) involves large-scale fermentation processes. The bacterium Streptomyces noursei is grown in bioreactors under controlled conditions to maximize yield. The antibiotic is then harvested, purified, and converted into its sulfate form for stability and solubility .

Analyse Chemischer Reaktionen

Types of Reactions: Nourseothricin (sulfate) undergoes several types of chemical reactions, including:

Acetylation: The antibiotic can be inactivated by acetylation of the beta-amino group of the beta-lysine residue by nourseothricin N-acetyltransferase

Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its molecular structure.

Common Reagents and Conditions:

Acetylation: Common reagents include acetyl-CoA and nourseothricin N-acetyltransferase enzyme

Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Nourseothricin (sulfate) has a wide range of scientific research applications:

Chemistry: Used as a selection marker in molecular genetics and biotechnology for the selection of genetically modified organisms

Biology: Employed in studies involving bacteria, yeast, filamentous fungi, and plant cells to understand protein synthesis and antibiotic resistance mechanisms

Medicine: Investigated for its potential to combat highly drug-resistant gram-negative bacteria, including carbapenem-resistant Escherichia coli

Industry: Utilized in the production of genetically modified crops and microorganisms for various industrial applications

Wirkmechanismus

Nourseothricin (sulfate) exerts its effects by inhibiting protein synthesis. It interferes with the mRNA translocation step, causing the misreading of the RNA molecule. This leads to the production of abnormal proteins, ultimately resulting in cell death. The antibiotic targets the 30S subunit of the 70S ribosome in bacteria, hindering the normal translation process .

Vergleich Mit ähnlichen Verbindungen

Nourseothricin (sulfate) is unique among antibiotics due to its broad-spectrum activity and its ability to induce miscoding during protein synthesis. Similar compounds include:

Streptothricin F: A component of nourseothricin, effective against highly drug-resistant gram-negative bacteria.

Aminoglycosides (e.g., Gentamicin): Share a similar mechanism of action by inhibiting protein synthesis but differ in their molecular structure and specific targets.

Nourseothricin (sulfate) stands out due to its unique combination of components and its effectiveness against a wide range of organisms, making it a valuable tool in scientific research and industrial applications .

Eigenschaften

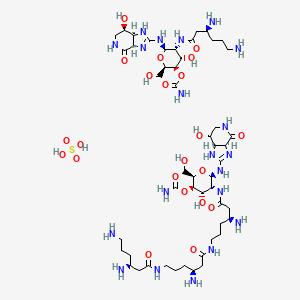

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58N12O10.C19H34N8O8.H2O4S/c32-7-1-4-15(33)10-20(46)37-8-2-5-16(34)11-21(47)38-9-3-6-17(35)12-22(48)40-25-26(49)27(53-30(36)51)19(14-44)52-29(25)43-31-41-23-18(45)13-39-28(50)24(23)42-31;20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h15-19,23-27,29,44-45,49H,1-14,32-35H2,(H2,36,51)(H,37,46)(H,38,47)(H,39,50)(H,40,48)(H2,41,42,43);7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4)/t15-,16-,17-,18+,19+,23+,24-,25+,26-,27-,29+;7-,8+,9+,11+,12-,13+,14-,15-,17+;/m00./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPYPTBGGNPPAP-SPCBHCMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O.C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H94N20O22S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B8103415.png)

![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8103445.png)

![[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B8103487.png)